Cas no 93247-78-0 (Methyl 1H-indole-7-carboxylate)

Methyl 1H-indole-7-carboxylate structure
93247-78-0 structure
Nome do Produto:Methyl 1H-indole-7-carboxylate
N.o CAS:93247-78-0
MF:C10H9NO2
MW:175.183962583542
MDL:MFCD00211064
CID:61614
PubChem ID:676694

Methyl 1H-indole-7-carboxylate Propriedades químicas e físicas

Nomes e Identificadores

    • Methyl 1H-indole-7-carboxylate
    • 1H-INDOLE-7-CARBOXYLIC ACID METHYL ESTER
    • Methyl indole-7-carboxylate
    • 7-HEXADECYN-1-OL
    • 7-Indolecarboxylic acid methyl este
    • INDOLE-7-CARBOXYLICACIDMETHYLESTER
    • Methyl 1H-indole-7-c
    • methyl 7-indolecarboxylate
    • METHYL(7-INDOLECARBOXYLATE) FOR SYNTHESIS
    • METHYL-1H-INDOLE-7-CARBOXYLATE
    • METHYL-INDOLE-7-CARBOXYLATE
    • RARECHEM AL BF 0640
    • Methyl1H-indole-7-carboxylate
    • Methyl 1H-indole-7-carboxylate (ACI)
    • Indole-7-carboxylic acid methyl ester
    • STK833390
    • DTXSID70918582
    • SR-01000632809-1
    • I-2530
    • CS-W002517
    • AKOS000631420
    • MFCD00211064
    • 7-methoxycarbonylindole
    • SDCCGMLS-0065886.P001
    • BCP26795
    • Z1201619795
    • SB10371
    • 93247-78-0
    • CCG-42843
    • Methylindole-7-carboxylate
    • SY020041
    • Q-102562
    • methyl 7-indole carboxylate
    • AC-22445
    • PB27475
    • SCHEMBL761721
    • METHYL(7-INDOLECARBOXYLATE)
    • methyl indole-7-carboxylate, AldrichCPR
    • EN300-132047
    • CC-0744
    • 7-INDOLECARBOXYLIC ACID METHYL ESTER
    • 7-(Methoxycarbonyl)-1H-indole
    • MDL: MFCD00211064
    • Inchi: 1S/C10H9NO2/c1-13-10(12)8-4-2-3-7-5-6-11-9(7)8/h2-6,11H,1H3
    • Chave InChI: FTLOEULOTNVCGF-UHFFFAOYSA-N
    • SMILES: O=C(C1C2=C(C=CN2)C=CC=1)OC

Propriedades Computadas

  • Massa Exacta: 175.06300
  • Massa monoisotópica: 175.063329
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 13
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 205
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 42.1
  • Carga de Superfície: 0
  • Contagem de Tautomeros: 4
  • XLogP3: 1.9

Propriedades Experimentais

  • Cor/Forma: Not determined
  • Densidade: 1.253
  • Ponto de Fusão: 46-47 ºC
  • Ponto de ebulição: 331.7℃ at 760 mmHg
  • Ponto de Flash: 154.4 °C
  • Índice de Refracção: 1.639
  • Solubilidade: Soluble in chloroform (a little) \ methanol (a little)
  • PSA: 42.09000
  • LogP: 1.95450
  • Solubilidade: Not determined
  • pka: 15.42±0.30(Predicted)

Methyl 1H-indole-7-carboxylate Informações de segurança

Methyl 1H-indole-7-carboxylate Dados aduaneiros

  • CÓDIGO SH:2933990090
  • Dados aduaneiros:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Methyl 1H-indole-7-carboxylate Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1051904-5g
Methyl 1H-indole-7-carboxylate
93247-78-0 98%
5g
¥178.00 2024-04-25
abcr
AB514908-5 g
Methyl 1H-indole-7-carboxylate; 95%
93247-78-0
5g
€112.50 2023-04-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB02425-25G
methyl 1H-indole-7-carboxylate
93247-78-0 97%
25g
¥ 679.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB02425-50G
methyl 1H-indole-7-carboxylate
93247-78-0 97%
50g
¥ 1,293.00 2023-04-12
TRC
M313593-250mg
Methyl Indole-7-carboxylate
93247-78-0
250mg
$57.00 2023-05-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1051904-10g
Methyl 1H-indole-7-carboxylate
93247-78-0 98%
10g
¥282.00 2024-04-25
eNovation Chemicals LLC
Y1126160-25g
1H-Indole-7-carboxylic acid methyl ester
93247-78-0 95%
25g
$180 2024-07-28
Apollo Scientific
OR10545-100g
Methyl 1H-indole-7-carboxylate
93247-78-0 97%
100g
£253.00 2023-08-31
TRC
M313593-500mg
Methyl Indole-7-carboxylate
93247-78-0
500mg
$68.00 2023-05-17
TRC
M313593-1g
Methyl Indole-7-carboxylate
93247-78-0
1g
$ 80.00 2023-09-07

Methyl 1H-indole-7-carboxylate Método de produção

Synthetic Routes 1

Condições de reacção
Referência
Regioselective π-extension of indoles with rhodium enalcarbenoids - synthesis of substituted carbazoles
Rathore, Kuldeep Singh; Harode, Mandeep; Katukojvala, Sreenivas, Organic & Biomolecular Chemistry, 2014, 12(43), 8641-8645

Synthetic Routes 2

Condições de reacção
Referência
Preparation of 1-[(imidazolomethyl)phenyl]indolecarboxylates and analogs as antihypertensives
, European Patent Organization, , ,

Synthetic Routes 3

Condições de reacção
Referência
N-Benzyl dihydroindole derivatives as LTD4 antagonists.
, European Patent Organization, , ,

Synthetic Routes 4

Condições de reacção
Referência
Preparation of alkoxycarbonylindolines and -indoles
, Japan, , ,

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  20 h, reflux
Referência
Indolylmaleimides as soft pan-PKC inhibitors and their preparation
, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Piperidine Solvents: Dimethylformamide ;  130 - 140 °C
1.2 Reagents: Acetic acid ,  Iron Solvents: Ethanol ;  heated; 2 h, reflux
1.3 Reagents: Water
Referência
Synthesis of substituted indole-3-carboxaldehyde derivatives
Ge, Yu-Hua; Wu, Ya-Ming; Xue, Zhong-Jun, Youji Huaxue, 2006, 26(4), 563-567

Synthetic Routes 7

Condições de reacção
1.1 Solvents: Dimethyl carbonate ;  rt; 7 h, 160 °C; 160 °C → rt
Referência
Chemoselective reactions of dimethyl carbonate catalyzed by alkali metal exchanged faujasites: the case of indolylcarboxylic acids and indolyl-substituted alkylcarboxylic acids
Selva, Maurizio; Tundo, Pietro; Brunelli, Davide; Perosa, Alvise, Green Chemistry, 2007, 9(5), 463-468

Synthetic Routes 8

Condições de reacção
Referência
Product subclass 4: palladium-alkene complexes
Takacs, J. M.; Vayalakkada, S., Science of Synthesis, 2002, 1, 319-387

Synthetic Routes 9

Condições de reacção
Referência
Preparation of indoles from 2-nitrostyrenes
, Japan, , ,

Synthetic Routes 10

Condições de reacção
1.1 Solvents: Methanol ;  10 min, rt
1.2 Reagents: Triethylamine Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium ;  48 h, 600 Pa, 130 °C
Referência
A New Modular Indole Synthesis. Construction of the Highly Strained CDEF Parent Tetracycle of Nodulisporic Acids A and B
Smith, Amos B. III; Kuerti, Laszlo; Davulcu, Akin H., Organic Letters, 2006, 8(10), 2167-2170

Synthetic Routes 11

Condições de reacção
1.1 Solvents: Dimethylformamide
1.2 Reagents: Titanium chloride (TiCl3) Solvents: Methanol ,  Water
Referência
The chemistry of indoles. XXXIII. Substituent effect in regioselective metalation of 3-indolecarboxaldehyde and syntheses of indoles carrying a carbon side chain at the 4-, 5-, 6-, or 7-position
Somei, Masanori; Saida, Yoshihiro; Komura, Naoko, Chemical & Pharmaceutical Bulletin, 1986, 34(10), 4116-25

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Trimethylsilyldiazomethane ;  30 min, rt
Referência
Plant growth regulator having specific compound
, Japan, , ,

Synthetic Routes 13

Condições de reacção
Referência
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

Synthetic Routes 14

Condições de reacção
Referência
Indoles from 2-methylnitrobenzenes by condensation with formamide acetals followed by reduction: 4-benzyloxyindole (1H-indole, 4-(phenylmethoxy)-)
Batcho, Andrew D.; Leimgruber, Willy, Organic Syntheses, 1985, 63, 214-25

Synthetic Routes 15

Condições de reacção
Referência
Indole-7-carboxylic acid
, USSR, , ,

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Acetic acid ,  Iron Solvents: Ethanol ;  2 h, reflux
Referência
Synthesis of 3-formnylindole-7-carboxylic acid
Ge, Yu-hua; Wu, Ya-ming; Xue, Zhong-jun, Huaxue Shiji, 2006, 28(3), 181-182

Synthetic Routes 17

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran
Referência
Some observations on the formation of 1-hydroxyindoles in the Leimgruber-Batcho indole synthesis
Clark, Robin D.; Repke, David B., Journal of Heterocyclic Chemistry, 1985, 22(1), 121-5

Synthetic Routes 18

Condições de reacção
Referência
Palladium-catalyzed synthesis of indoles by reductive N-heteroannulation of 2-nitrostyrenes
Soderberg, Bjorn C.; Shriver, James A., Journal of Organic Chemistry, 1997, 62(17), 5838-5845

Synthetic Routes 19

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Rhodium Solvents: Ethanol
Referência
A regiocontrolled synthesis of substituted indoles by palladium-catalyzed coupling of 2-bromonitrobenzenes and 2-bromoacetanilides
Kasahara, Akira; Izumi, Taeko; Murakami, Satoshi; Miyamoto, Kazuhiro; Hino, Toshimi, Journal of Heterocyclic Chemistry, 1989, 26(5), 1405-13

Synthetic Routes 20

Condições de reacção
Referência
Regioselective Dehydrogenative Reverse Prenylation of Indoles with 2-Methyl-2-butene
Li, Yong-Hua; Wang, Meng-Yue; Zhao, Bao-Yin; Zhang, Hong-Xia; Guo, Shi-Huan; et al, Chemistry - A European Journal, 2023, 29(37),

Methyl 1H-indole-7-carboxylate Raw materials

Methyl 1H-indole-7-carboxylate Preparation Products

Methyl 1H-indole-7-carboxylate Fornecedores

atkchemica
Membro Ouro
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(CAS:93247-78-0)Methyl 1H-indole-7-carboxylate
Número da Ordem:CL5341
Estado das existências:in Stock
Quantidade:1g/5g/10g/100g
Pureza:95%+
Informação de Preços Última Actualização:Wednesday, 27 November 2024 17:24
Preço ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:93247-78-0)Methyl 1H-indole-7-carboxylate
Número da Ordem:27521987
Estado das existências:in Stock
Quantidade:Company Customization
Pureza:98%
Informação de Preços Última Actualização:Tuesday, 10 June 2025 11:04
Preço ($):discuss personally
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:93247-78-0)Methyl 1H-indole-7-carboxylate
A10985
Pureza:99%
Quantidade:100g
Preço ($):269.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:93247-78-0)Methyl 1H-indole-7-carboxylate
sfd3743
Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito